5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran
Description
Chemical Structure and Properties
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran (CAS 1234847-20-1) is a benzofuran derivative with the molecular formula C₁₁H₁₂Cl₂O and a molecular weight of 231.12 g/mol. Key physical properties include a predicted boiling point of 307.2 ± 42.0°C and a density of 1.231 ± 0.06 g/cm³ . The compound features a dihydrofuran ring substituted with two methyl groups at the 3,3-positions, a chlorine atom at the 5-position, and a chloromethyl group at the 7-position. This substitution pattern confers unique steric and electronic properties, making it a candidate for further functionalization or pharmaceutical exploration.
Properties
IUPAC Name |
5-chloro-7-(chloromethyl)-3,3-dimethyl-2H-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c1-11(2)6-14-10-7(5-12)3-8(13)4-9(10)11/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMJUKJAHRYCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C21)Cl)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the chlorination of 3,3-dimethyl-2,3-dihydrobenzofuran. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The compound can also undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted benzofuran derivatives, while oxidation reactions can produce different oxidized forms of the compound.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 5-chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), showing promising results. A comparative analysis of the log IC50 values revealed that certain derivatives exhibit lower IC50 values than the parent compound, suggesting enhanced efficacy in inhibiting cancer cell proliferation .
| Compound | MCF-7 log IC50 (μM) | PC-3 log IC50 (μM) |
|---|---|---|
| D1 | 2.12 | 1.54 |
| 37a | 1.89 | 1.67 |
| 37e | 0.42 | 0.67 |
2. Antimicrobial Properties
Benzofuran derivatives have also been evaluated for their antimicrobial activities against various pathogens. The presence of chlorine atoms in the structure can enhance the lipophilicity and bioactivity of these compounds, making them effective against bacterial and fungal strains .
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its chloromethyl group can be utilized for further functionalization reactions such as nucleophilic substitutions or coupling reactions, allowing chemists to create a variety of derivatives with tailored properties for specific applications .
2. Development of New Materials
The unique structural characteristics of this compound facilitate its use in developing new materials, particularly in polymer science where it can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published by the Royal Society of Chemistry, researchers synthesized several benzofuran derivatives and assessed their anticancer activities through in vitro assays on human cancer cell lines. The results indicated that modifications to the benzofuran core significantly influenced the biological activity, with some derivatives outperforming others in terms of cytotoxicity against MCF-7 and PC-3 cells .
Case Study 2: Synthesis and Characterization
A research team focused on synthesizing new benzofuran derivatives by modifying the chloromethyl group of this compound. The study demonstrated that these modifications could lead to compounds with improved solubility and bioavailability, making them more suitable for pharmaceutical applications .
Mechanism of Action
The mechanism of action of 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Substituent Effects and Structural Variations
The following table summarizes structural analogs of the target compound, highlighting differences in substituents, functional groups, and pharmacological activities:
Key Observations :
- Substituent Position and Reactivity : The target compound’s chloromethyl group at C7 contrasts with the carbonyl chloride in and the ketone in . While chloromethyl groups undergo nucleophilic substitution, carbonyl chlorides are prone to hydrolysis or amidation, highlighting divergent synthetic applications.
- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine and chloromethyl groups in the target compound are electron-withdrawing, whereas methylsulfanyl in is electron-donating. This influences electronic distribution and reactivity .
Physical and Chemical Properties
- Boiling Point and Density : The target compound’s higher molecular weight (231.12 g/mol vs. 189.6 g/mol for ) correlates with its elevated boiling point and density, reflecting increased van der Waals interactions .
- Hydrogen Bonding: The carboxylic acid group in facilitates intermolecular hydrogen bonding, forming dimers in the solid state. In contrast, the target compound’s lack of hydrogen-bond donors suggests lower solubility in polar solvents .
Biological Activity
Overview
5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran, with the CAS number 1234847-20-1, is a synthetic organic compound belonging to the benzofuran class. Its unique structure, characterized by the presence of chlorine substituents and a benzofuran ring, suggests potential for diverse biological activities. This article explores its biological activity through various studies and findings.
- Molecular Formula : C11H12Cl2O
- Molecular Weight : 231.12 g/mol
- IUPAC Name : 5-chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydrobenzofuran
- InChI Key : HGZMJUKJAHRYCP-UHFFFAOYSA-N
Biological Activities
Research indicates that compounds in the benzofuran class exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological effects of this compound have been investigated in various contexts.
Antimicrobial Activity
Studies have demonstrated that benzofuran derivatives possess significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated various benzofuran derivatives against a panel of bacterial strains. The results indicated that compounds with halogen substitutions showed enhanced antibacterial activity compared to their non-halogenated counterparts .
Anticancer Properties
The anticancer potential of benzofurans has been a focal point in medicinal chemistry. Research indicates:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. A study on structurally related compounds showed that they could inhibit tumor growth in xenograft models .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The chlorine atoms enhance binding affinity to enzymes involved in metabolic pathways.
- DNA Interaction : The benzofuran ring can intercalate into DNA, potentially leading to disruption of replication processes.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in inflammation and cancer signaling pathways.
In Vivo Studies
Recent studies have focused on the in vivo effects of this compound:
- A study conducted on mice demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups . This highlights its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy:
Q & A
Q. What are the common synthetic routes for 5-Chloro-7-(chloromethyl)-3,3-dimethyl-2,3-dihydro-1-benzofuran, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For example, chloromethylation can be achieved using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine, as demonstrated in analogous benzofuran derivatives . Reaction conditions such as temperature (e.g., reflux in methanol/water mixtures) and solvent polarity significantly impact purity. Column chromatography with ethyl acetate or hexane-ethyl acetate gradients is critical for isolating the target compound, yielding ~57–82% purity depending on substituent reactivity .
Q. How is X-ray crystallography applied to determine the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction resolves the planar benzofuran core and substituent orientations. For instance, the benzofuran moiety in similar compounds exhibits a mean deviation of 0.005–0.006 Å from planarity, confirmed via least-squares plane analysis . Hydrogen bonding (e.g., O–H⋯O interactions) and π-stacking (centroid-centroid distances of 3.6–3.8 Å) are identified to stabilize crystal packing . Refinement using riding models (C–H = 0.95–0.98 Å) and isotropic displacement parameters (Uiso) ensures accurate atomic positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when synthesizing derivatives of this compound?
- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:
- 2D NMR (COSY, HSQC) : To distinguish overlapping proton signals, particularly in dihydrobenzofuran systems with chiral centers .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas, resolving ambiguities from isobaric impurities .
- Comparative Analysis : Cross-referencing with crystallographic data (e.g., bond lengths and angles) validates structural assignments .
Q. What strategies optimize regioselectivity when introducing chloromethyl groups at the 7-position of the benzofuran core?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Directing Groups : Electron-withdrawing substituents (e.g., chloro at position 5) deactivate adjacent positions, directing chloromethylation to the 7-site .
- Catalytic Systems : Lewis acids like AlCl3 enhance electrophilic substitution in dihydrobenzofuran derivatives .
- Kinetic Control : Shorter reaction times (≤8 hours) and low temperatures (273 K) minimize side reactions, as shown in sulfonyl-containing analogs .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the solid-state properties of this compound?
- Methodological Answer : Non-covalent interactions dictate solubility and thermal stability:
- Hydrogen Bonding : Carboxylic acid dimers (O–H⋯O, ~2.7 Å) enhance thermal stability by raising melting points (e.g., 436–437 K in analogs) .
- π-Stacking : Interactions between furan and benzene rings (centroid separations ~3.6–3.8 Å) reduce solubility in nonpolar solvents, necessitating polar aprotic solvents for recrystallization .
- C–H⋯X Interactions : Weak Cl⋯H–C contacts (3.3–3.5 Å) contribute to crystal lattice stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
